methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate
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Overview
Description
Methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a formamido group, and a propylphenyl moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
This could involve binding to a receptor, inhibiting an enzyme, or altering the structure of a protein .
Biochemical Pathways
Based on the structure and known activities of similar compounds, it may influence pathways related to neurotransmission, inflammation, or cell survival .
Result of Action
Based on the activities of similar compounds, it may have effects such as modulating neurotransmission, reducing inflammation, or promoting cell survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the piperidine ring, followed by the introduction of the formamido group and the propylphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with formamido and propylphenyl groups. Examples include:
- Methyl 4-{[(4-methylphenyl)formamido]methyl}piperidine-1-carboxylate
- Methyl 4-{[(4-ethylphenyl)formamido]methyl}piperidine-1-carboxylate
Uniqueness
Methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Biological Activity
Methyl 4-{[(4-propylphenyl)formamido]methyl}piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C₁₇H₂₅N₃O₂
- Molecular Weight : 305.42 g/mol
- Structure : The compound features a piperidine ring substituted with a formamido group and a propylphenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
1. Antinociceptive Effects
Research has indicated that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses comparable to established analgesics.
2. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. It has been observed to suppress COX-2 activity, a key enzyme in the inflammatory pathway, with an IC₅₀ value comparable to that of celecoxib, a standard anti-inflammatory drug .
3. Neuroprotective Effects
Preliminary studies suggest neuroprotective effects against oxidative stress in neuronal cell lines. The compound appears to mitigate neuronal damage induced by reactive oxygen species (ROS), which is critical in neurodegenerative diseases.
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Antinociceptive | Significant reduction in pain response | |
Anti-inflammatory | Inhibition of COX-2 activity (IC₅₀ = 0.04 μmol) | |
Neuroprotective | Reduction in ROS-induced damage |
Case Study 1: Antinociceptive Activity
In a controlled study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent decrease in pain behavior measured by the tail-flick test, suggesting its potential as an analgesic agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties involved treating lipopolysaccharide (LPS)-stimulated macrophages with the compound. The results showed a marked decrease in TNF-α and IL-6 levels, indicating its effectiveness in modulating inflammatory responses.
Properties
IUPAC Name |
methyl 4-[[(4-propylbenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-4-14-5-7-16(8-6-14)17(21)19-13-15-9-11-20(12-10-15)18(22)23-2/h5-8,15H,3-4,9-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGSSGRDDCPVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.